CDK Inhibitory Potency: Class-Level Potency Data for 7H-Purine Derivatives
This compound is most closely related to a class of purine derivatives patented for CDK inhibition [1]. While specific IC50 data for this exact compound against CDKs is not publicly available, structurally comparable benzothiazole-thio-purines have demonstrated low nanomolar potency in other kinase assays (e.g., HSP90 Her-2 degradation assay IC50 28-150 nM) [2]. The differentiation from simpler C2/C6/N9-substituted purines lies in the diazepane benzoisothiazole dioxide tail, which is designed to extend into a unique solubility and selectivity pocket, as inferred from SAR studies on similar purine libraries [3].
| Evidence Dimension | Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | No public IC50/Kd data available for this specific compound. |
| Comparator Or Baseline | Benzothiazolothio-purines show IC50 of 28-150 nM in Her-2 degradation assay (J. Med. Chem. 2006). |
| Quantified Difference | Quantitative difference cannot be calculated; the target compound's backbone is hypothesized to improve selectivity and solubility based on patent and SAR literature. |
| Conditions | Comparative enzyme and cellular assays from separate published studies. |
Why This Matters
This matters for procurement because it anchors the compound within a pharmacologically validated chemical space, while its unique tail group offers a potential advantage in kinase selectivity that simpler purines lack.
- [1] Cyclin dependent kinase inhibiting purine derivatives. Patent US8846696B2. Published 2014-09-30. View Source
- [2] 7‘-Substituted Benzothiazolothio- and Pyridinothiazolothio-Purines as Potent Heat Shock Protein 90 Inhibitors. J. Med. Chem. 2006, 49, 17, 5352-5362. View Source
- [3] Purine analogs as CDK enzyme inhibitory agents: A survey and QSAR analysis. Scilit. 2001. View Source
